molecular formula C14H11FO B1315302 2'-Fluoro-2-phenylacetophenone CAS No. 77294-82-7

2'-Fluoro-2-phenylacetophenone

Cat. No. B1315302
CAS RN: 77294-82-7
M. Wt: 214.23 g/mol
InChI Key: ZAKNRBRFLQSIBK-UHFFFAOYSA-N
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Description

2’-Fluoro-2-phenylacetophenone is a chemical compound with the molecular formula C14H11FO and a molecular weight of 214.23 . It is used in scientific research and has diverse applications in organic synthesis, drug development, and material science.


Synthesis Analysis

2’-Fluoro-2-phenylacetophenone can be synthesized through various methods, including the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Alternative methods involve the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.


Molecular Structure Analysis

The molecular structure of 2’-Fluoro-2-phenylacetophenone has been determined using X-ray diffraction techniques. This information provides valuable insights into the molecule’s packing arrangement and intermolecular interactions, which can be crucial for understanding its physical and chemical properties.


Physical And Chemical Properties Analysis

2’-Fluoro-2-phenylacetophenone has a density of 1.152g/cm3 . The boiling point is 322.3ºC at 760 mmHg .

Scientific Research Applications

Molecular Orbital Studies

2'-Fluoro-2-phenylacetophenone has been studied using the INDO molecular orbital method. Twine, Parker, and Bursey (1973) found that the rings of this compound and similar molecules are more coplanar in their ionized state compared to the neutral molecule, suggesting interesting electronic properties (Twine, Parker, & Bursey, 1973).

Synthesis of Novel Derivatives

Yan Ji-zhong (2010) synthesized novel diphenylacetylene derivatives from 4-substituted acetophenone, including 2'-fluoro-2-phenylacetophenone, potentially useful as MRI probes targeting amyloid plaques in Alzheimer's disease (Yan Ji-zhong, 2010).

Biotechnological Conversion

Moonen, Rietjens, and van Berkel (2001) used 19F NMR to study the biotechnological Baeyer–Villiger oxidation of various fluorinated acetophenones, including 2'-fluoro-2-phenylacetophenone. This method can be useful in evaluating the biological conversion of these compounds into valuable synthons for industrial chemicals (Moonen, Rietjens, & van Berkel, 2001).

Tin(II) Complexes Synthesis

Singh (2010) reported the synthesis and characterization of tin(II) complexes using fluorinated acetophenone derivatives, demonstrating potential applications in coordination chemistry and materials science (Singh, 2010).

Polymer Chemistry

Kurdikar and Peppas (1994) used 2,2-dimethoxy-2-phenylacetophenone, a related compound, in a study to determine initiator efficiency in UV polymerizations, indicating potential applications in polymer chemistry and materials science (Kurdikar & Peppas, 1994).

Safety And Hazards

The safety data sheet indicates that 2’-Fluoro-2-phenylacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research suggests that 2’-Fluoro-2-phenylacetophenone may have potential applications in various scientific fields. The presence of the fluorine atom and the ketone functional group could potentially contribute to various biological activities. Fluorinated aromatic compounds are often employed in the development of functional materials due to their unique properties. 2’-Fluoro-2-phenylacetophenone could potentially be explored for applications in the design of new materials with specific electronic or optical properties. In addition, a new illicit drug has been discovered in Australia, which is a ketamine analogue called 2’-fluoro-2-oxo-phenylcyclohexylethylamine .

properties

IUPAC Name

1-(2-fluorophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKNRBRFLQSIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507113
Record name 1-(2-Fluorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-phenylethan-1-one

CAS RN

77294-82-7
Record name 1-(2-Fluorophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 1-bromo-2-fluorobenzene following the procedure described in Intermediate 13, where the crude product was purified by column chromatography (PE:EtOAc=100:1) to afford Intermediate 24 (300 mg, yield 33.5%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Chen, S Song, LY Chen, X Ren, Y Li - Tetrahedron Letters, 2021 - Elsevier
… Under the same reaction conditions (Table 3), 2-fluoro-2-phenylacetate (1i), 2-fluoro-2-(4-nitrophenyl)acetate (1j), 2-fluoro-2-phenylacetophenone (1k) and cyclic 2-fluoro-1-tetralone (1l…
Number of citations: 7 www.sciencedirect.com

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